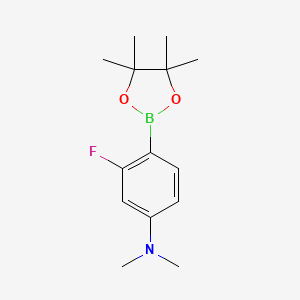
3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound that is an important raw material in the synthesis of diaryl derivatives . It has a molecular formula of C14H22BNO2 .
Synthesis Analysis
The compound can be synthesized by a sequence of the Miyaura borylation and sulfonylation reactions . The structures were solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .Molecular Structure Analysis
The molecular structure of the compound has been studied by X-ray diffraction and conformational analysis . The molecular structures optimized by density functional theory (DFT) are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is involved in the Miyaura borylation and sulfonylation reactions . The substantial energy gap ΔE between HOMO and LUMO orbits indicates high chemical stability of the calculated conformer .Physical And Chemical Properties Analysis
The compound exists as a solid . Its molecular weight is 275.15 . The compound has a high chemical stability, as indicated by the substantial energy gap ΔE between HOMO and LUMO orbits .Applications De Recherche Scientifique
Organic Synthesis: Suzuki-Miyaura Cross-Coupling Reactions
This compound is a boronic acid ester, which is a critical component in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Medicinal Chemistry: Drug Design and Discovery
The boron atom within the compound’s structure allows for the formation of reversible covalent bonds with biomolecules, which is advantageous in drug design and discovery. It can be used to create novel molecules with potential therapeutic effects .
Material Science: Polymer and Resin Synthesis
Due to its chemical properties, EN300-21662159 can be utilized in the synthesis of polymers and resins. Its application in this field contributes to the development of new materials with specific mechanical and chemical properties for industrial use .
Analytical Chemistry: Chromatography and Detection
In analytical chemistry, this compound can be used as a derivatization agent to enhance the detection of various substances in chromatographic analyses. It improves the sensitivity and selectivity of the analytical methods .
Nanotechnology: Nanoparticle Functionalization
The compound’s ability to form stable covalent bonds makes it suitable for the functionalization of nanoparticles. This application is significant in the creation of targeted drug delivery systems and diagnostic tools .
Catalysis: Catalyst Development
EN300-21662159 can serve as a precursor in the development of catalysts used in chemical reactions. Catalysts derived from this compound may increase reaction efficiency and selectivity, which is crucial in industrial processes .
Electronics: Semiconductor Manufacturing
The compound’s properties can be harnessed in the manufacturing of semiconductors, where it can be used to introduce specific dopants or to form layers with particular electronic characteristics .
Environmental Science: Sensor Development
Lastly, this compound has potential applications in the development of chemical sensors. Sensors that utilize EN300-21662159 could be highly sensitive to specific environmental pollutants, aiding in monitoring and detection efforts .
Safety And Hazards
Orientations Futures
The compound is an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators . It has potential applications in the treatment of tumors and microbial infections . It can also be used as a fluorescent probe to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances . In addition, it has been used as an electrolyte additive to induce PF6 decomposition to form a dense and robust LiF-rich solid electrolyte interface (SEI) for suppressing lithium dendrite growth .
Propriétés
IUPAC Name |
3-fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-7-10(17(5)6)9-12(11)16/h7-9H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJPTCAYFKHSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


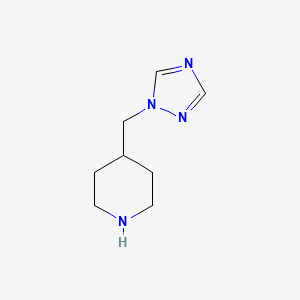

![N-[2-(1,1-Dioxothiolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2991779.png)


![3-Phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2991786.png)
![7-ethyl-8-methyl-6-oxo-N-(o-tolyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2991787.png)
![2-(4-fluorophenyl)-5-(2-methylbenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2991788.png)
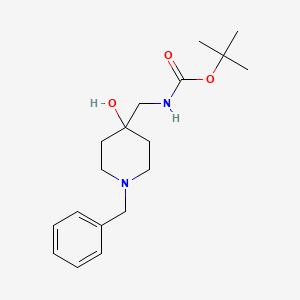
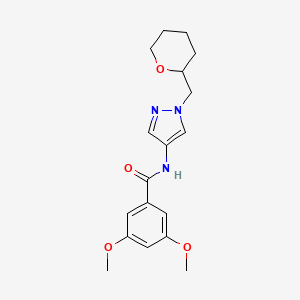
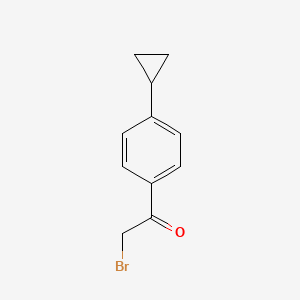
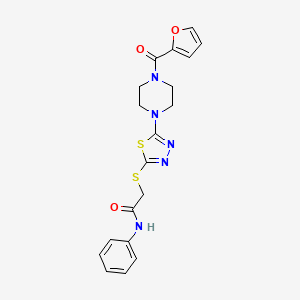
![N-[2-Nitro-5-(trifluoromethyl)phenyl]aminoacetic acid](/img/structure/B2991796.png)